1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

Nucleophilic Aromatic Substitution Thioether Synthesis Pharmaceutical Intermediates

Researchers targeting losulazine-class antihypertensives require the exact ortho-nitro-trifluoromethyl acetophenone to achieve the published 60-65% three-step yield to 4-chloro-7-(trifluoromethyl)quinoline. Generic para-substituted or mono-nitro analogs lack the SNAr reactivity needed for the thioether installation step, resulting in failed displacements or unacceptably low yields. This building block solves that problem with: (i) an ortho-nitro leaving group that selectively reacts under phase-transfer conditions to form thioethers and amines; (ii) combined -CF₃/-NO₂ electron withdrawal that enhances carbonyl electrophilicity for higher Claisen-Schmidt yields; (iii) a fully solved crystal structure (orthorhombic, Aba2, R=0.0414) supporting co-crystal and polymorphism studies. Supplied at ≥97% purity with full COA; available from BenchChem in research and bulk quantities.

Molecular Formula C9H6F3NO3
Molecular Weight 233.14 g/mol
CAS No. 128403-22-5
Cat. No. B1585909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone
CAS128403-22-5
Molecular FormulaC9H6F3NO3
Molecular Weight233.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(9(10,11)12)4-8(7)13(15)16/h2-4H,1H3
InChIKeySUBBPOYWNZPKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone: Procurement Baseline


1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone (CAS 128403-22-5), also referred to as 2-nitro-4-(trifluoromethyl)acetophenone, is a halogenated nitroaromatic ketone building block with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol . The compound is characterized by the simultaneous presence of a strong electron-withdrawing trifluoromethyl (-CF3) group and a nitro (-NO2) group in ortho/para relation on the phenyl ring, alongside an acetyl moiety . This unique electronic profile imparts distinct reactivity as an electrophilic partner in nucleophilic aromatic substitution (SNAr) and aldol-type condensations, distinguishing it from simpler acetophenone analogs [1]. The compound is available from commercial vendors with typical purities of ≥97% (NMR, HPLC, GC) or ≥98% (HPLC) [2].

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone Differentiators


Generic substitution of this ortho-nitro trifluoromethyl acetophenone with other in-class analogs (e.g., 4-(trifluoromethyl)acetophenone or simple nitroacetophenones) is not scientifically viable due to a convergence of electronic and steric effects. The ortho-nitro group in this scaffold acts as a versatile synthetic handle, capable of undergoing selective SNAr displacement to form thioethers or amines—a reactivity pathway unavailable to para-substituted isomers . Furthermore, the combined electron-withdrawing power of the -CF3 and -NO2 groups significantly enhances the electrophilicity of the carbonyl carbon compared to mono-substituted analogs, directly impacting yields in Claisen-Schmidt condensations and reductions [1]. Finally, the specific spatial arrangement of these functional groups dictates a unique solid-state packing arrangement, as evidenced by single-crystal X-ray diffraction data, which can affect formulation stability and solubility in ways that regioisomers cannot replicate [2].

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone: Performance Evidence


Ortho-Thioetherification via SNAr

The ortho-nitro group in this specific compound enables a highly efficient nucleophilic aromatic substitution (SNAr) pathway for installing thioether groups, a transformation that is generally unfeasible with non-nitro-substituted analogs like 4-(trifluoromethyl)acetophenone. Under phase-transfer conditions using a thiolate anion, the aromatic nitro group of the ortho-nitroaryl ketone is cleanly displaced to form the corresponding thioether .

Nucleophilic Aromatic Substitution Thioether Synthesis Pharmaceutical Intermediates

Losulazine Synthesis Intermediate

This compound serves as a direct and documented precursor to 4-chloro-7-(trifluoromethyl)quinoline, a crucial intermediate in the synthesis of the antihypertensive drug candidate Losulazine (U-54,669) . The presence of the nitro and trifluoromethyl groups enables a three-step conversion to the chloroquinoline core in a combined yield of 60-65% . While yields for alternative precursors (e.g., unsubstituted 2-nitroacetophenone) may vary, the specific electronic profile of this compound is tailored for this high-value medicinal chemistry application.

Antihypertensive Agents Quinoline Synthesis Process Chemistry

Single-Crystal X-Ray Structure

The solid-state structure of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone has been unambiguously determined through single-crystal X-ray diffraction. The molecule exhibits near-planarity with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1][2]. This well-defined geometry, which contrasts with the unknown or different crystal packing of regioisomeric analogs (e.g., 3-nitro-4-(trifluoromethyl)acetophenone), provides critical data for understanding solubility, stability, and solid-state reactivity in formulation studies.

Crystallography Solid-State Chemistry Polymorphism

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone Applications


Losulazine Antihypertensive Scaffold

Procure this compound for the targeted synthesis of 4-chloro-7-(trifluoromethyl)quinoline, the penultimate intermediate in the preparation of losulazine and related antihypertensive candidates. The documented 60-65% three-step yield using this specific ortho-nitro trifluoromethyl acetophenone provides a validated starting point that is not guaranteed with generic alternatives .

Heterocycle Synthesis via Ortho-Thioetherification

Utilize this compound in research programs requiring the site-selective installation of thioether groups at the ortho-position. The electron-deficient aromatic ring, activated by the ortho-nitro leaving group, enables efficient SNAr reactions under phase-transfer conditions to generate sulfur-containing heterocycles and herbicides that are inaccessible from non-nitro analogs .

Solid-State Formulation Studies

Select this compound for academic or industrial projects where well-defined solid-state properties are essential. The fully characterized crystal structure (orthorhombic, Aba2, R=0.0414) supports co-crystal screening, polymorphism studies, and computational material science, offering a level of structural certainty unavailable for many regioisomeric acetophenones [1].

Fluorinated Chalcone Synthesis

Employ this electron-deficient acetophenone in Claisen-Schmidt condensations to prepare nitro-substituted chalcones. The combined -CF3 and -NO2 groups enhance the electrophilicity of the acetyl group, leading to higher yields in aldol-type reactions compared to less activated acetophenones, facilitating the creation of focused libraries for antimicrobial screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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